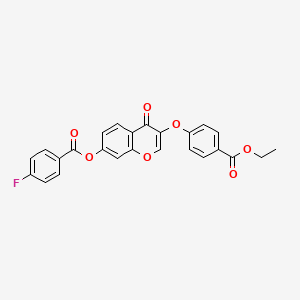

4-fluorobenzoato de 3-(4-(etoxicarbonil)fenoxi)-4-oxo-4H-croman-7-ilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . Unfortunately, specific structural data for this compound isn’t available in the search results .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Without specific information, it’s difficult to predict its reactivity .

Mecanismo De Acción

The mechanism of action of 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate involves its ability to inhibit specific enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. This compound also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate have been extensively studied. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound also has antioxidant properties and can scavenge free radicals, which can cause oxidative damage to cells. In addition, it has been found to induce apoptosis (programmed cell death) in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate in lab experiments is its ability to inhibit specific enzymes and signaling pathways, which makes it a valuable tool in investigating the mechanisms of different diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Direcciones Futuras

There are several future directions for research on 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate. One direction is to investigate its potential therapeutic effects on different types of cancer. Another direction is to study its potential effects on neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to investigate the potential toxicity of this compound and to develop safer derivatives that can be used in clinical settings.

In conclusion, 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicine and biology. Its unique mechanism of action and biochemical and physiological effects make it an important subject of study. Further research is needed to fully understand its potential therapeutic effects and to develop safer derivatives for clinical use.

Métodos De Síntesis

The synthesis of 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate involves a series of chemical reactions. The first step involves the reaction between 4-hydroxycoumarin and 4-fluorobenzoic acid in the presence of a catalyst to form a coumarin derivative. This derivative is then treated with ethyl chloroformate and triethylamine to form the desired compound.

Aplicaciones Científicas De Investigación

Actividad fungicida

La estructura del compuesto sugiere posibles propiedades fungicidas. Los investigadores han sintetizado nuevos derivados de éster de cumarina basados en esta estructura central. En particular, las 4-(3,4-dicloroisotiazol)-7-hidroxi cumarinas sirven como pistas fungicidas. Al esterificar estos compuestos, pretendían mejorar su actividad fungicida . Los bioensayos in vitro demostraron que un derivado, compuesto 2ai, mostró una buena actividad contra varios patógenos fúngicos, incluyendo Alternaria solani, Botrytis cinerea, Cercospora arachidicola, Physalospora piricola y Sclerotinia sclerotiorum. Su eficacia fue comparable a la del compuesto líder 1a. La investigación adicional en esta área podría explorar el mecanismo de acción y optimizar los derivados para la protección de cultivos.

Inhibición de la tirosinasa

La porción de oxadiazol del compuesto puede tener efectos inhibitorios de la tirosinasa. En un estudio, un derivado relacionado de 1,3,4-oxadiazol exhibió una potente inhibición contra la tirosinasa, una enzima involucrada en la síntesis de melanina. El compuesto 3-(5-(4-bromofenil)-1,3,4-oxadiazol-2-il) piridina mostró un valor de IC50 de 2,18 µM, superando al estándar L-mimosina (IC50 = 3,68 µM) . Esto sugiere posibles aplicaciones en cosmética o dermatología.

Propiedades antibacterianas

Explorando el potencial antibacteriano del compuesto, los investigadores sintetizaron nuevos derivados de 5-fenil sulfonato de metilo 1,3,4-oxadiazol. Un derivado, compuesto 4a-2, provocó la ruptura o deformación de la membrana celular de Xanthomonas oryzae pv. oryzae. Estos hallazgos indican que estos derivados podrían servir como agentes antibacterianos potenciales . Investigaciones adicionales podrían explorar su eficacia contra otras cepas bacterianas y mecanismos de acción.

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 4-[7-(4-fluorobenzoyl)oxy-4-oxochromen-3-yl]oxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17FO7/c1-2-30-24(28)15-5-9-18(10-6-15)32-22-14-31-21-13-19(11-12-20(21)23(22)27)33-25(29)16-3-7-17(26)8-4-16/h3-14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDAPONERKYECC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17FO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386863.png)

![1-tert-butyl-5-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B2386864.png)

![N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2386871.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2386872.png)

![1-[2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2386875.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2386876.png)

![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386879.png)

![2-(2-chloro-6-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2386880.png)

![2-amino-7-methyl-5-oxo-6-(2-pyridinylmethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2386881.png)

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2386886.png)